2-(2-(Cyclohexyloxy)phenyl)ethanol

Catalog No.
S12522747
CAS No.
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Cyclohexyloxy)phenyl)ethanol

Product Name

2-(2-(Cyclohexyloxy)phenyl)ethanol

IUPAC Name

2-(2-cyclohexyloxyphenyl)ethanol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2

InChI Key

OHCDIWBYZHQEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2CCO

2-(2-(Cyclohexyloxy)phenyl)ethanol, also known as 2-cyclohexyloxy-2-phenylethanol, is an organic compound with the molecular formula C15H22O2. It appears as a colorless to pale yellow liquid and is characterized by a cyclohexyl ether group attached to a phenyl-ethanol backbone. This compound is notable for its unique structure, which combines features of both alcohols and ethers, making it versatile in various chemical applications.

  • Oxidation: 2-(2-(Cyclohexyloxy)phenyl)ethanol can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield cyclohexanol and ethanol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can be substituted with various functional groups using reagents such as thionyl chloride or phosphorus tribromide. This process is often facilitated through the Williamson ether synthesis, where the alkoxide reacts with an alkyl halide in an S_N2 mechanism .

Research indicates that 2-(2-(Cyclohexyloxy)phenyl)ethanol exhibits biological activity, particularly antibacterial properties. It has shown effectiveness against Gram-positive bacteria, including strains resistant to methicillin, such as Staphylococcus aureus (MRSA). This antibacterial activity suggests potential therapeutic applications in medicine and pharmacology .

The synthesis of 2-(2-(Cyclohexyloxy)phenyl)ethanol can be accomplished through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of cyclohexanol with an appropriate phenolic compound in the presence of a base to generate the ether linkage.
  • Direct Alkylation: The compound can also be synthesized by directly alkylating phenol with cyclohexyl halides under basic conditions.
  • Reduction of Ketones: Another route involves reducing an intermediate ketone formed from cyclohexanone and phenethyl alcohol using lithium aluminum hydride .

2-(2-(Cyclohexyloxy)phenyl)ethanol has diverse applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of other organic compounds, particularly in producing specialty chemicals and fragrances.
  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics or antiseptic formulations.
  • Research: The compound is used in scientific studies exploring its biological effects and potential therapeutic uses .

Interaction studies involving 2-(2-(Cyclohexyloxy)phenyl)ethanol focus on its biological activity against various bacterial strains. These studies assess its efficacy compared to other known antibacterial agents, exploring mechanisms of action, resistance patterns, and potential synergistic effects when combined with other compounds. Preliminary findings suggest that its unique structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .

Several compounds share structural similarities with 2-(2-(Cyclohexyloxy)phenyl)ethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Phenethyl AlcoholAlcoholFloral odor; used in flavors and perfumes; found in nature .
Cyclohexyl AcetateEsterUsed in similar applications but contains an ester functional group.
2-HexyloxyethanolGlycol EtherSimilar properties but different molecular structure; used as a solvent.
Trans-2-MethoxycyclohexanolAlcoholContains a methoxy group; differs in reactivity and solubility characteristics .

Uniqueness of 2-(2-(Cyclohexyloxy)phenyl)ethanol

The uniqueness of 2-(2-(Cyclohexyloxy)phenyl)ethanol lies in its combination of antibacterial activity and versatility as a synthetic intermediate. Its ability to undergo various chemical transformations while exhibiting significant biological effects sets it apart from similar compounds. Furthermore, its specific structural features may enhance its interaction with biological targets, making it a valuable candidate for pharmaceutical development .

By understanding these aspects of 2-(2-(Cyclohexyloxy)phenyl)ethanol, researchers can effectively explore its potential applications in both industrial and medical fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.146329876 g/mol

Monoisotopic Mass

220.146329876 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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